N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
“N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains a total of 55 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring . It has 1 tertiary amide (aliphatic) and 1 urea (-thio) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl group, which is a bicyclic structure with a sulfur atom in one of the rings . The molecule also contains a benzyl group and an ethyl group, indicating the presence of both aromatic and aliphatic components .Scientific Research Applications
Dual Inhibitory Activity on Enzymes
Research has shown that derivatives of the thieno[2,3-d]pyrimidine scaffold, closely related to the chemical structure , exhibit potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and cell proliferation. These compounds, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, demonstrate significant potential as antitumor agents due to their ability to inhibit human TS and DHFR with high potency (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Certain derivatives have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), showing potent and selective inhibition against pathogens like Toxoplasma gondii and Mycobacterium avium. These findings highlight the compound's relevance in treating opportunistic infections in immunocompromised patients (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Structural Analysis and Synthesis
The structural elucidation of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has provided insights into their conformation and potential interactions with biological targets. These studies contribute to the understanding of how structural features influence biological activity and can guide the design of more effective therapeutic agents (Subasri et al., 2016).
Anticancer Activity
Compounds synthesized from thieno[3,2-d]pyrimidine derivatives have been tested for their anticancer activity, showing promising results against various cancer cell lines. This underscores the potential of these compounds in developing new anticancer therapies (Horishny, Arshad, & Matiychuk, 2021).
Biological Activity Enhancement
Novel synthesis methods and evaluations have led to the discovery of compounds with enhanced biological activities, including antimicrobial and anti-inflammatory effects. These developments indicate the versatility and potential of the compound's derivatives for various therapeutic applications (Wanare, 2022).
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-23(13-16-8-6-5-7-9-16)18(25)14-28-21-22-17-10-11-27-19(17)20(26)24(21)12-15(2)3/h5-11,15H,4,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPEWJYUQDAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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